molecular formula C10H16O B1658916 Cyclopentanol, 2-cyclopentylidene- CAS No. 6261-30-9

Cyclopentanol, 2-cyclopentylidene-

Cat. No.: B1658916
CAS No.: 6261-30-9
M. Wt: 152.23 g/mol
InChI Key: QDNVHPQZFWWZNO-UHFFFAOYSA-N
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Description

Cyclopentanol, 2-cyclopentylidene- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with an aromatic flavor. This compound is known for its unique structure, which includes a cyclopentylidene group attached to a cyclopentanol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-cyclopentylidene cyclopentanol involves the reaction of 2-cyclopentyl chloride with sodium hydroxide in ethanol, using phosphorus pentachloride as a catalyst. The sodium chloride formed during the reaction can be removed by dripping a saturated solution of water .

Industrial Production Methods

Industrial production methods for cyclopentanol, 2-cyclopentylidene- often involve the hydrogenation of cyclopentanone derivatives. For instance, liquid phase hydrogen transfer from secondary alcohols to cyclopentanone in the presence of pure magnesium oxide (MgO) can produce 2-cyclopentylidene-cyclopentanone .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-cyclopentylidene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclopentanone derivatives.

    Reduction: It can be reduced to form cyclopentanol.

    Substitution: The compound can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol.

    Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

Cyclopentanol, 2-cyclopentylidene- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanol, 2-cyclopentylidene- involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound interacts with metal catalysts like nickel (Ni) or copper (Cu) to facilitate the transfer of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A ketone with a similar cyclopentane ring structure.

    Cyclopentanol: The reduced form of cyclopentanone.

    2-Cyclopentylidene-cyclopentanone: A closely related compound with a similar structure.

Uniqueness

Cyclopentanol, 2-cyclopentylidene- is unique due to its specific cyclopentylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentane derivatives .

Properties

IUPAC Name

2-cyclopentylidenecyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNVHPQZFWWZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCC2O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884241
Record name Cyclopentanol, 2-cyclopentylidene-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6261-30-9
Record name 2-Cyclopentylidenecyclopentanol
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Record name Cyclopentanol, 2-cyclopentylidene-
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Record name Cyclopentanol, 2-cyclopentylidene-
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Record name Cyclopentanol, 2-cyclopentylidene-
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Record name 1,1'-bi(cyclopentyliden)-2-ol; 2-cyclopentylidene cyclopentanol
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Record name 6261-30-9
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Synthesis routes and methods

Procedure details

A 2 liter round bottom flask, fitted with a mechanical stirrer, a reflux condenser and a thermometer, was charged with 412.4 g (2.75 mol) of 2-Cyclopentylidene-cyclopentanone and 500 ml methanol. The mixture was stirred until homogeneous at room temperature and then 40 g of sodium borohydride was added in small portions over a period of 1.5 hour. The reaction mixture was thereafter stirred for another 4 hours. During addition as well as thereafter the temperature was kept below 40° C. by cooling with a cold water bath if necessary. The reaction mixture was further stirred overnight. Thereafter it was quenched by dropwise addition, with stirring, of 250 ml of water. The aqueous and organic layers were separated and the aqueous layer extracted twice with 200 ml diethyl ether. The combined organic layers were washed with 200 ml water and dried over magnesium sulphate. After filtration the solvent was removed using a rotary evaporator and 444 g of crude product were obtained. This was fractioned under reduced pressure (0.4 kPa) through a 0.5 meter Sulzer-packed column. Fractions were collected at 90°-100° C. and odour assessed. The total of fractions with an acceptable odour was 182.9 g. The product could be further purified by recristallization from methanol.
Quantity
412.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanol, 2-cyclopentylidene-
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